2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione is a complex organic compound that features a piperidine moiety, a dioxane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a dioxane precursor under controlled conditions. The reaction may require catalysts such as trifluoroacetic acid and solvents like dichloromethane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-[phenyl(morpholin-1-yl)methyl]-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-[phenyl(pyrrolidin-1-yl)methyl]-1,3-dioxane-4,6-dione
- 2,2-Dimethyl-5-[phenyl(piperazin-1-yl)methyl]-1,3-dioxane-4,6-dione
Uniqueness
What sets 2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione apart is its specific combination of a piperidine ring with a dioxane structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
73372-66-4 |
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Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H23NO4/c1-18(2)22-16(20)14(17(21)23-18)15(13-9-5-3-6-10-13)19-11-7-4-8-12-19/h3,5-6,9-10,14-15H,4,7-8,11-12H2,1-2H3 |
InChI Key |
SHWKUHGESRBBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C2=CC=CC=C2)N3CCCCC3)C |
Origin of Product |
United States |
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